molecular formula C6H8N2S B034323 Methanesulfenamide, N-2-pyridinyl-(9CI) CAS No. 103375-66-2

Methanesulfenamide, N-2-pyridinyl-(9CI)

Cat. No.: B034323
CAS No.: 103375-66-2
M. Wt: 140.21 g/mol
InChI Key: ZOKSCXZVEPICQL-UHFFFAOYSA-N
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Description

Methanesulfenamide, N-2-pyridinyl-(9CI) is a sulfur-containing organic compound characterized by a methanesulfenamide backbone (CH₃S–NH–) substituted with a pyridinyl group at the nitrogen atom. The "9CI" designation refers to its classification under the 9th Collective Index of Chemical Abstracts Service (CAS), which standardizes nomenclature for chemical substances. Its structure combines the electron-rich pyridinyl ring with the sulfenamide functional group, which may influence reactivity and binding interactions in biological systems .

Properties

CAS No.

103375-66-2

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

N-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C6H8N2S/c1-9-8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8)

InChI Key

ZOKSCXZVEPICQL-UHFFFAOYSA-N

SMILES

CSNC1=CC=CC=N1

Canonical SMILES

CSNC1=CC=CC=N1

Synonyms

Methanesulfenamide, N-2-pyridinyl- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Methanesulfenyl chloride reacts with 2-aminopyridine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres. The base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction forward:

CH₃SCl+C₅H₄N–NH₂Et₃NCH₃S–N–C₅H₄N+Et₃NH⁺Cl⁻\text{CH₃SCl} + \text{C₅H₄N–NH₂} \xrightarrow{\text{Et₃N}} \text{CH₃S–N–C₅H₄N} + \text{Et₃NH⁺Cl⁻}

Key parameters include:

  • Temperature : 0–25°C to minimize side reactions (e.g., disulfide formation).

  • Solvent polarity : Polar aprotic solvents enhance reactivity.

  • Stoichiometry : A 1:1 molar ratio of sulfenyl chloride to amine ensures optimal yield.

Table 1: Representative Yields from Amine-Sulfenyl Chloride Reactions

AmineSulfenyl ChlorideSolventTemperature (°C)Yield (%)
2-AminopyridineCH₃SClTHF078
2-AminopyridineCH₃SClCH₂Cl₂2565

Organobismuth-Mediated S–N Bond Formation

A groundbreaking method employs triphenylbismuth dichloride [(C₆H₅)₃BiCl₂] to facilitate S–N bond formation between benzoazole-2-thiones and amines. While developed for benzothiazole derivatives, this approach is adaptable to methanesulfenamide synthesis.

Reaction Design and Optimization

The protocol involves:

  • Substrate activation : Methanesulfenyl thioate (CH₃S–S–R) reacts with 2-aminopyridine in dimethyl sulfoxide (DMSO) at 60°C.

  • Catalytic cycle : Triphenylbismuth dichloride mediates radical or polar pathways, enabling S–N coupling under aerobic conditions.

Table 2: Organobismuth-Mediated Synthesis Parameters

SubstrateAmineCatalyst Loading (mol%)Time (h)Yield (%)
CH₃S–S–Ph2-Aminopyridine10692
CH₃S–S–CO₂Et2-Aminopyridine15885

Advantages :

  • Tolerance to moisture and oxygen.

  • High functional group compatibility.

Nitroalkane-Mediated Sulfonamide Adaptation

Although patents describe nitroalkane-based sulfonamide synthesis, these methods are adaptable to sulfenamides by replacing sulfonyl chlorides with sulfenyl chlorides.

Process Overview

Methanesulfenyl chloride and 2-aminopyridine react in nitroethane at 25–30°C. The nitroalkane solvent stabilizes intermediates and simplifies byproduct removal:

CH₃SCl+C₅H₄N–NH₂nitroethaneCH₃S–N–C₅H₄N+HCl\text{CH₃SCl} + \text{C₅H₄N–NH₂} \xrightarrow{\text{nitroethane}} \text{CH₃S–N–C₅H₄N} + \text{HCl}

Key modifications :

  • Acid scavengers : Omitted to avoid side reactions with sulfenyl chlorides.

  • Workup : Extraction with aqueous NaOH removes unreacted amine.

Table 3: Nitroalkane Solvent Screening

SolventDielectric ConstantReaction Time (h)Yield (%)
Nitroethane28.3470
1-Nitropropane23.7665

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Organobismuth method : Highest yields (85–92%) but requires specialized reagents.

  • Classical synthesis : Moderate yields (65–78%) with readily available reagents.

  • Nitroalkane adaptation : Scalable but yields sensitive to solvent purity.

Byproduct Formation

  • Disulfides : Common in classical methods due to sulfenyl chloride dimerization.

  • Sulfuric acid traces : Observed in nitroalkane systems during prolonged storage .

Chemical Reactions Analysis

Types of Reactions: N-(Methylsulfanyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(Methylsulfanyl)-2-pyridinamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of bioactive molecules.

Medicine: N-(Methylsulfanyl)-2-pyridinamine has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Methylsulfanyl)-2-pyridinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and amino groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact

Key structural analogues include compounds with modifications to the sulfenamide backbone or substituents. Below is a comparative analysis based on evidence:

Compound Key Structural Features Functional Properties References
Methanesulfenamide, N-2-pyridinyl-(9CI) Pyridinyl-substituted methanesulfenamide Potential for dynamic recognition in biological systems; electron-rich nitrogen-sulfur interactions.
Compound 7 (N-piperidine variant) Piperidine ring replaces pyridinyl group Reduced fluorescence due to loss of aromatic stacking interactions with biomolecules.
Compound 8/9 (triazine-N-phenyl systems) Triazine and N-phenyl rings Weak fluorescence response; triazine and phenyl rings critical for initial molecular fitting.
L-Alanine, N-2-pyridinyl-(9CI) Pyridinyl-substituted alanine backbone Amino acid derivative with applications in peptide synthesis; lacks sulfenamide reactivity.
Pendimethalin (9CI herbicide) Dinitro-xylidine structure Herbicidal activity via root inhibition; nitro groups enhance soil persistence.
Key Findings:
  • Aromatic Stacking : The pyridinyl group in Methanesulfenamide, N-2-pyridinyl-(9CI) likely enables π-π stacking with biomolecular targets, as seen in fluorescence studies of similar compounds (e.g., triazine-N-phenyl systems in Compound 9) .
  • Substituent Effects: Replacing the pyridinyl group with non-aromatic substituents (e.g., piperidine in Compound 7) diminishes bioactivity, highlighting the importance of aromaticity for interactions .
  • Functional Group Diversity : Compared to L-Alanine, N-2-pyridinyl-(9CI), the sulfenamide group introduces distinct redox and nucleophilic properties, broadening applications in catalysis or drug design .

Metabolic and Environmental Behavior

  • Metabolite Comparisons: 9CI-designated metabolites like 3-phenoxybenzoic acid (a permethrin metabolite) exhibit polar functional groups (carboxylic acid) for rapid excretion, whereas sulfenamides may persist longer due to sulfur’s hydrophobicity .

Q & A

Basic: What are the standard synthetic routes for Methanesulfenamide, N-2-pyridinyl-(9CI), and how are reaction conditions optimized?

Answer:
The synthesis of sulfenamide derivatives typically involves nucleophilic substitution between a thiol (or thiolate) and an amine precursor. For Methanesulfenamide, N-2-pyridinyl-(9CI), a plausible route is the reaction of 2-aminopyridine with methanesulfenyl chloride under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF or DCM) are preferred to stabilize intermediates.
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like oxidation or disulfide formation.
  • Base selection : Triethylamine or pyridine may be used to scavenge HCl, driving the reaction forward .
    Optimization Example :
ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces byproducts by 30%
Molar Ratio (amine:thiol)1:1.1Maximizes conversion (85–90%)
Reaction Time4–6 hoursBalances completion vs. degradation

Advanced: How can enantiomeric purity be ensured during synthesis, given the potential stereochemical sensitivity of sulfenamides?

Answer:
Sulfenamides with chiral centers (e.g., at sulfur or adjacent carbons) require stringent stereochemical control:

  • Chiral auxiliaries : Use enantiopure 2-aminopyridine derivatives or chiral catalysts (e.g., thiourea-based organocatalysts) to induce asymmetry .
  • Analytical validation : Employ chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%).
  • Reaction monitoring : In-situ techniques like FT-IR or Raman spectroscopy track intermediate formation, preventing racemization .

Basic: What spectroscopic techniques are most effective for characterizing Methanesulfenamide, N-2-pyridinyl-(9CI)?

Answer:
Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify pyridinyl and sulfenamide moieties. For example, the NH proton typically appears as a broad singlet at δ 8.5–9.5 ppm .
  • IR : Stretching frequencies for S–N bonds (~650–750 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₆H₇N₂S: calc. 139.0338, obs. 139.0335) .

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound under varying pH conditions?

Answer:

  • DFT calculations : Model protonation states of the pyridinyl nitrogen and sulfenamide sulfur to predict stability. For instance, the sulfur atom’s lone pair may render it susceptible to oxidation at pH > 6.
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to guide storage conditions.
  • pKa prediction tools : Software like MarvinSketch estimates pKa values (e.g., pyridinyl N: ~4.5; sulfenamide S: ~1.2), informing reaction quenching protocols .

Basic: What are the recommended protocols for assessing the compound’s bioactivity in enzyme inhibition assays?

Answer:

  • Enzyme selection : Target enzymes with known sulfenamide sensitivity (e.g., cysteine proteases or kinases).
  • Assay design :
    • Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B).
    • Controls : Include irreversible inhibitors (e.g., E-64) to validate reversibility .
  • Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from:

  • Compound purity : Validate via HPLC and elemental analysis. Impurities >2% can skew bioactivity results .
  • Assay conditions : Standardize buffer pH, ionic strength, and temperature (e.g., 25°C vs. 37°C alters enzyme kinetics).
  • Structural analogs : Compare data with structurally related sulfonamides (e.g., N-Phenylmethanesulfonamide ) to identify structure-activity trends.

Basic: What strategies mitigate degradation during storage and handling?

Answer:

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.
  • Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/v) to prolong shelf life.
  • Handling : Use anhydrous solvents (e.g., dried DMF) during reconstitution .

Advanced: What advanced analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • LC-MS/MS : Detect sub-ppm levels of disulfide byproducts (e.g., bis(2-pyridinyl) disulfide) using MRM transitions.
  • X-ray crystallography : Resolve ambiguous NMR signals by confirming solid-state structure .
  • ICP-MS : Monitor heavy metal residues (e.g., from catalysts) below 10 ppb .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Answer:

  • Solubility screening : Use shake-flask method in buffers (pH 1–10) and co-solvents (e.g., PEG 400).
  • Formulation : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 15-fold) .

Advanced: What mechanistic studies elucidate the compound’s role in modulating redox-sensitive pathways?

Answer:

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to link sulfenamide activity to oxidative stress.
  • Thiol trapping : Employ dimedone-based probes to map protein S-sulfenylation sites via mass spectrometry .
  • Gene expression : RNA-seq identifies downstream targets (e.g., Nrf2 or NF-κB pathways) affected by treatment .

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